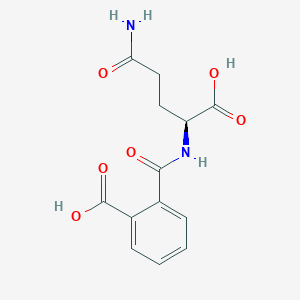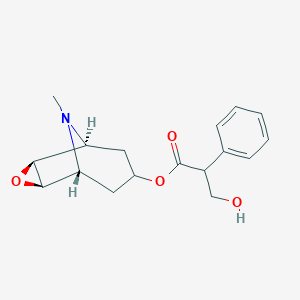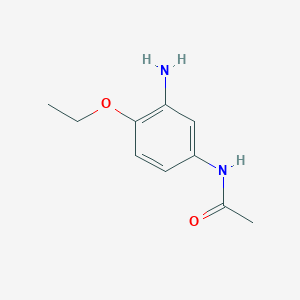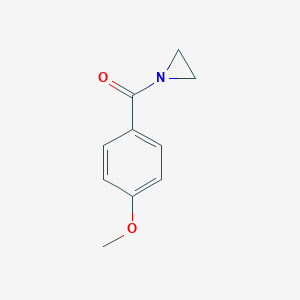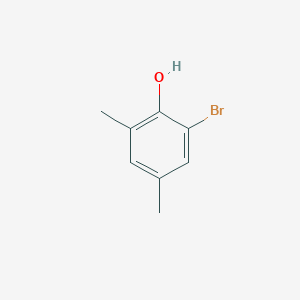
2-Bromo-4,6-diméthylphénol
Vue d'ensemble
Description
2-Bromo-4,6-dimethylphenol is a brominated phenolic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound features a phenol moiety substituted with bromine and methyl groups, which significantly influence its reactivity and physical characteristics.
Synthesis Analysis
The synthesis of brominated phenolic compounds, including those similar to 2-Bromo-4,6-dimethylphenol, has been explored in several studies. For instance, the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol has been reported, which is a related compound that could potentially be converted to 2-Bromo-4,6-dimethylphenol under certain conditions . Additionally, the synthesis of 2,6-dimethyl-4-bromoaniline through the bromination of 2,6-dimethylaniline suggests a pathway that could be adapted for the synthesis of 2-Bromo-4,6-dimethylphenol .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Bromo-4,6-dimethylphenol has been investigated, revealing that the presence of bromine can influence the molecular conformation. For example, the study of 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes with bromine substituents showed that the bromine atoms can affect the rotational barriers around certain bonds due to steric effects . This could imply that in 2-Bromo-4,6-dimethylphenol, the bromine atom may also influence the molecular geometry and reactivity.
Chemical Reactions Analysis
Brominated phenolic compounds undergo various chemical reactions, including electrophilic substitution with rearrangement. The bromination of 2,4-dimethylphenol, which is structurally related to 2-Bromo-4,6-dimethylphenol, can lead to multiple brominated products depending on the reaction conditions . These studies provide insights into the reactivity of the bromine atom in the phenolic ring and suggest possible transformations that 2-Bromo-4,6-dimethylphenol might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated phenolic compounds are influenced by the substituents on the phenol ring. For instance, the solubility behavior of triorganotin bromides with dimethylamino groups on the phenyl ring has been studied, indicating that the nature of the substituents can drastically affect solubility in various solvents . Although not directly about 2-Bromo-4,6-dimethylphenol, this study suggests that the bromine and methyl groups on the phenol ring could similarly affect its solubility and other physical properties.
Applications De Recherche Scientifique
Synthèse de Poly(oxyde de phénylène)
2-Bromo-4,6-diméthylphénol: est utilisé dans la synthèse de poly(oxyde de phénylène), un thermoplastique technique haute performance connu pour sa grande stabilité thermique, sa résistance au feu et sa résistance chimique . Le procédé implique une polymérisation radicalaire catalysée au cobalt, qui est initiée par le peroxyde de benzoyle à 60°C. Ce monomère peut en outre copolymériser avec d'autres monomères tels que le styrène et le méthacrylate de méthyle, élargissant ainsi la gamme d'applications potentielles.
Applications antimicrobiennes
Ce composé sert de conservateur pour les revêtements, les suspensions et pour contrôler la salissure microbienne dans divers procédés industriels tels que les usines de papier, les champs pétrolifères, le traitement du cuir et le traitement de l'eau . Son efficacité à prévenir les attaques microbiennes en fait un additif précieux dans ces secteurs.
Safety and Hazards
Mécanisme D'action
Target of Action
Phenolic compounds, in general, are known to interact with various cellular and molecular targets, affecting multiple biochemical pathways .
Mode of Action
2-Bromo-4,6-dimethylphenol is a reactive compound that undergoes bromination as one of its mechanisms . Bromine reacts with 2-bromo-4,6-dimethylphenol to form 2,6-dibromophenol . The reaction between bromine and dienone occurs to form the isomer of brominated dienone . Dienones are compounds that contain two carbonyl groups and one double bond in the molecule .
Biochemical Pathways
It’s known that brominated phenols can affect various biochemical pathways due to their reactivity .
Result of Action
It’s known that the compound has been used in the polymerization of certain compounds, indicating its potential reactivity and effects at the molecular level .
Propriétés
IUPAC Name |
2-bromo-4,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZYAIIAXDTWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306077 | |
| Record name | 2-Bromo-4,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15191-36-3 | |
| Record name | 15191-36-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173998 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15191-36-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




